molecular formula C11H11NO B026382 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine CAS No. 106792-29-4

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine

Cat. No. B026382
Key on ui cas rn: 106792-29-4
M. Wt: 173.21 g/mol
InChI Key: LDUZILRBWUAJLE-UHFFFAOYSA-N
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Patent
US07772245B2

Procedure details

A mixture of methyl 3,4-dihydro[1]benzofuro[2,3-c]pyridine-2(1H)-carboxylate (0.150 g, 0.6493 mmol) and concentrated HCl (10 ml) was refluxed for 18 h. The reaction mixture was cooled to 0° C., quenched with saturated aqueous NaHCO3 (100 mL), and extracted with ethyl acetate (2×50 mL), the organic layer was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to furnish 1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine (0.1 g, 46%). 1H NMR (200 MHz, CDCl3): δ 3.15 (m, 4H), 4.40 (m, 2H), 7.35 (m, 2H), 7.51 (m, 2H). MS: 160 (M+).
Name
methyl 3,4-dihydro[1]benzofuro[2,3-c]pyridine-2(1H)-carboxylate
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2[O:7][C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[C:5]=2[CH2:4][CH2:3][N:2]1C(OC)=O>Cl>[CH2:1]1[C:6]2[O:7][C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[C:5]=2[CH2:4][CH2:3][NH:2]1

Inputs

Step One
Name
methyl 3,4-dihydro[1]benzofuro[2,3-c]pyridine-2(1H)-carboxylate
Quantity
0.15 g
Type
reactant
Smiles
C1N(CCC2=C1OC1=C2C=CC=C1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NaHCO3 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1NCCC2=C1OC1=C2C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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